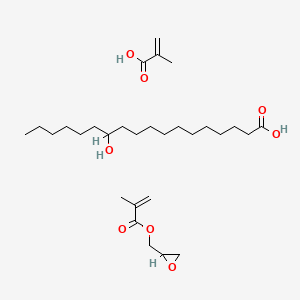
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with dichlorophenyl and dimethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with diethanolamine, followed by cyclization and subsequent chlorination steps. The reaction conditions often include the use of thionyl chloride and other chlorinating agents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3,4-dichlorophenyl)-2,5-piperazinedione: A structurally similar compound with slight variations in the substitution pattern.
Bis(4-chlorophenyl) sulfone: Another related compound with different functional groups and properties.
Uniqueness
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione stands out due to its unique combination of dichlorophenyl and dimethyl substitutions on the piperazine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
63349-35-9 |
|---|---|
Molecular Formula |
C18H14Cl4N2O2 |
Molecular Weight |
432.1 g/mol |
IUPAC Name |
1,4-bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H14Cl4N2O2/c1-9-17(25)24(12-4-6-14(20)16(22)8-12)10(2)18(26)23(9)11-3-5-13(19)15(21)7-11/h3-10H,1-2H3 |
InChI Key |
JNLXCEHTUNFSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(C(=O)N1C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)

![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

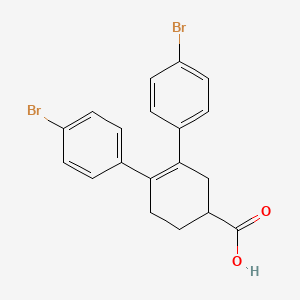

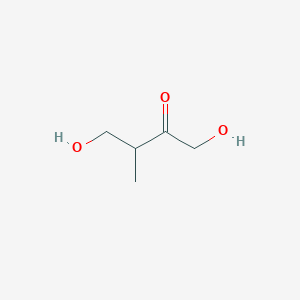
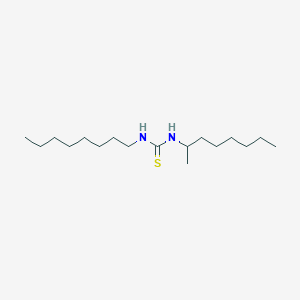
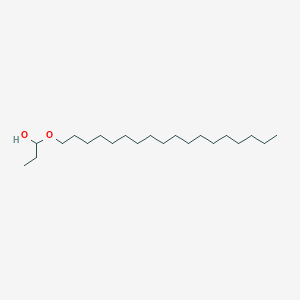
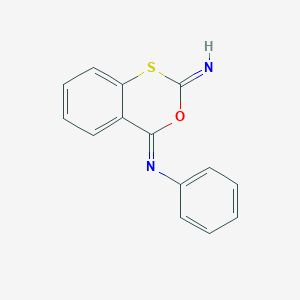
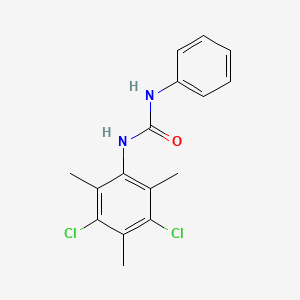
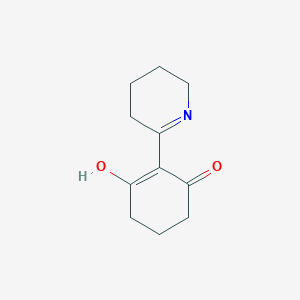
methanone](/img/structure/B14512909.png)
